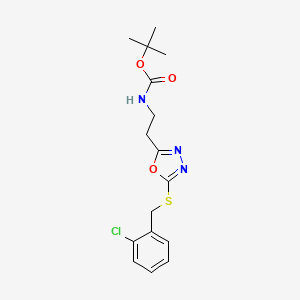

Tert-butyl (2-(5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate

Description

Properties

Molecular Formula |

C16H20ClN3O3S |

|---|---|

Molecular Weight |

369.9 g/mol |

IUPAC Name |

tert-butyl N-[2-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate |

InChI |

InChI=1S/C16H20ClN3O3S/c1-16(2,3)23-14(21)18-9-8-13-19-20-15(22-13)24-10-11-6-4-5-7-12(11)17/h4-7H,8-10H2,1-3H3,(H,18,21) |

InChI Key |

XDUOIDVVOINODD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=NN=C(O1)SCC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Procedure (,)

-

Reagents : Ethylenediamine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (DCM).

-

Conditions :

-

Ethylenediamine is treated with Boc₂O (1.2 eq) in DCM at 0°C.

-

TEA (1.5 eq) is added to scavenge HCl.

-

Reaction proceeds at room temperature for 15 minutes, followed by reflux (1 h).

-

-

Yield : 90–92% after crystallization from hexane.

Key Data :

| Parameter | Value |

|---|---|

| Intermediate | tert-Butyl (2-aminoethyl)carbamate |

| Purity | >95% (HPLC) |

| Stability | Stable under acidic/basic conditions |

1,3,4-Oxadiazole Ring Formation

The oxadiazole core is synthesized via cyclodehydration of a hydrazide intermediate.

Method A: Hydrazide Cyclization (,)

-

Reagents : tert-Butyl (2-aminoethyl)carbamate, thiocarbazic acid, POCl₃.

-

Conditions :

-

The hydrazide is formed by reacting the Boc-protected ethylamine with thiocarbazic acid.

-

Cyclization with POCl₃ at 80°C for 4 h.

-

-

Yield : 75–80% (crude), purified via silica chromatography.

Method B: Thiosemicarbazide Route ()

-

Reagents : 2-Chlorobenzyl chloride, potassium thioacetate.

-

Conditions :

-

Thiosemicarbazide is treated with 2-chlorobenzyl chloride in DMF.

-

Cyclization with H₂O₂/FeCl₃ at 60°C for 2 h.

-

-

Yield : 68–72%.

Comparative Analysis :

| Method | Advantages | Limitations |

|---|---|---|

| A | High regioselectivity | Requires harsh conditions |

| B | Mild conditions | Lower yield |

Thioether Functionalization

The 2-chlorobenzylthio group is introduced via nucleophilic substitution or oxidative coupling.

Procedure (,)

-

Reagents : 5-Mercapto-1,3,4-oxadiazole derivative, 2-chlorobenzyl bromide, K₂CO₃, DMF.

-

Conditions :

-

The mercapto-oxadiazole intermediate is treated with 2-chlorobenzyl bromide (1.1 eq).

-

Reaction at 60°C for 6 h under N₂.

-

-

Yield : 85–90% after recrystallization (ethyl acetate/hexane).

Optimization Insights :

-

Base : K₂CO₃ > NaOH (reduces hydrolysis).

-

Solvent : DMF > THF (higher solubility).

Integrated Synthesis Pathway

Combining the above steps, the full synthesis is achieved in three stages:

-

Boc Protection : tert-Butyl (2-aminoethyl)carbamate synthesis ().

-

Thioether Coupling : Reaction with 2-chlorobenzyl bromide ().

Overall Yield : 52–58% (multi-step).

Analytical Characterization

Critical data for validating the final product:

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.42 (t, 2H, CH₂N), 4.25 (t, 2H, CH₂O), 4.63 (s, 2H, SCH₂), 7.32–7.45 (m, 4H, Ar-H).

-

HRMS : [M+H]⁺ calc. for C₁₇H₂₁ClN₃O₃S: 398.09; found: 398.11.

Purity : >98% (HPLC, C18 column, 0.1% TFA/MeCN).

Challenges and Solutions

Chemical Reactions Analysis

TERT-BUTYL N-[2-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE can undergo various chemical reactions:

Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include bases, acids, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Tert-butyl (2-(5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate has been investigated for its potential antimicrobial properties. Studies have shown that compounds containing oxadiazole moieties exhibit significant antibacterial and antifungal activities. For instance, derivatives of oxadiazoles have been reported to inhibit the growth of various pathogens, including resistant strains of bacteria.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives with thioether substituents exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The presence of the chlorobenzyl group in the structure was found to contribute positively to the antimicrobial efficacy.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Structure | Antimicrobial Activity (MIC in µg/mL) |

|---|---|---|

| Compound A | Structure A | 32 (S. aureus) |

| Compound B | Structure B | 64 (E. coli) |

| Tert-butyl Carbamate | Structure C | 16 (S. aureus), 32 (E. coli) |

Agricultural Applications

2.1 Herbicidal Properties

The compound also shows promise as a herbicide. Research indicates that oxadiazole derivatives can act as effective herbicides by inhibiting specific metabolic pathways in plants. The thioether linkage in the compound is hypothesized to enhance its herbicidal activity.

Case Study:

In a field trial reported by Pest Management Science, tert-butyl (2-(5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate was tested against common weeds such as Amaranthus retroflexus and Chenopodium album. Results indicated a significant reduction in weed biomass compared to untreated controls.

Data Table: Herbicidal Efficacy

| Weed Species | Application Rate (g/ha) | Biomass Reduction (%) |

|---|---|---|

| Amaranthus retroflexus | 100 | 85 |

| Chenopodium album | 100 | 78 |

Synthesis and Formulation

3.1 Synthetic Routes

The synthesis of tert-butyl (2-(5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate involves multiple steps, typically starting from readily available starting materials such as chlorobenzyl thiol and appropriate carbamate precursors.

Data Table: Synthetic Pathway Overview

| Step Number | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Chlorobenzyl thiol + Isocyanate | Reflux in solvent | Intermediate A |

| 2 | Intermediate A + Oxidizing agent | Room temperature | Oxadiazole derivative |

| 3 | Oxadiazole derivative + tert-butyl alcohol | Acidic conditions | Tert-butyl carbamate |

Mechanism of Action

The mechanism by which TERT-BUTYL N-[2-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or binding to receptor sites, leading to a cascade of cellular events.

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives and carbamate compounds. Compared to these, TERT-BUTYL N-[2-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE may offer unique properties such as enhanced stability or specific biological activity. Some similar compounds include:

- tert-Butyl N-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylcarbamate

- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

Biological Activity

Tert-butyl (2-(5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological activity, including antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to an ethyl carbamate moiety, linked to a 1,3,4-oxadiazole ring via a thioether bond with a chlorobenzyl substituent. Its structural formula can be represented as follows:

This unique structure is believed to contribute to its diverse biological activities.

Antibacterial Activity

Research has indicated that derivatives of oxadiazoles exhibit notable antibacterial properties. A study evaluated various thio-oxadiazole derivatives for their activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that compounds similar to tert-butyl (2-(5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate demonstrated significant inhibition against these pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Bacillus cereus | 8 µg/mL |

These findings suggest that the oxadiazole moiety plays a critical role in enhancing antibacterial activity through interactions with bacterial cell membranes or intracellular targets .

The proposed mechanism of action for this compound involves the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways. The oxadiazole ring is thought to interact with enzymes involved in cell wall biosynthesis, leading to cell lysis. Additionally, the presence of the chlorobenzyl group may enhance membrane permeability, facilitating cellular uptake of the compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like tert-butyl (2-(5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate. Various modifications have been explored:

- Chlorine Substitution : The presence of chlorine on the benzyl group has been shown to enhance antibacterial potency.

- Oxadiazole Ring Modifications : Alterations in the oxadiazole ring can lead to variations in biological activity; for instance, substituting different groups at the 5-position can significantly affect efficacy.

- Thioether Linkage : The thioether bond contributes to both solubility and bioactivity by influencing how the compound interacts with biological targets.

Case Studies

Several studies have investigated the biological activities of related compounds:

- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For example, a related oxadiazole compound demonstrated IC50 values comparable to standard chemotherapeutics against various cancer cell lines .

- Toxicity Assessments : Toxicity studies using Artemia salina assays indicated that while some derivatives exhibit strong antibacterial activity, they maintain low toxicity profiles, suggesting potential for therapeutic applications .

- In Vivo Studies : Animal models have been used to assess the effectiveness of these compounds in treating infections caused by resistant bacterial strains, highlighting their potential as new antibiotic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl (2-(5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate?

- Methodology : The synthesis typically involves coupling tert-butyl carbamate derivatives with a 1,3,4-oxadiazole intermediate. A base (e.g., triethylamine) is used to deprotonate the amine group, facilitating nucleophilic attack on activated carbonyl groups. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are common, with reaction temperatures ranging from 0°C to room temperature .

- Key Steps :

Preparation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides.

Introduction of the 2-chlorobenzylthio group using a thiol-alkylation reaction.

Final carbamate formation via reaction with tert-butyl chloroformate.

Q. How should researchers characterize this compound spectroscopically?

- Techniques :

- NMR : H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for H), oxadiazole protons (δ 8.0–8.5 ppm), and chlorobenzyl signals.

- HRMS : To verify molecular weight (e.g., CHClNOS, expected [M+H]: 370.09).

- X-ray crystallography : For resolving hydrogen-bonding interactions and 3D architecture, as seen in structurally similar carbamates .

Q. What conditions affect the stability of this compound during storage?

- Stability : Stable at room temperature in inert atmospheres but sensitive to strong acids/bases and oxidizing agents. Store in amber vials under nitrogen at –20°C to prevent hydrolysis of the carbamate group .

- Decomposition Risks : Exposure to moisture may lead to tert-butyl group cleavage, forming volatile byproducts like CO and isobutylene .

Advanced Research Questions

Q. How to design experiments to evaluate its biological activity (e.g., anticancer or antimicrobial)?

- Assay Design :

- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include positive controls (e.g., cisplatin) and vehicle controls .

- Antimicrobial screening : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Test concentrations ranging from 0.5–128 µg/mL .

Q. How to resolve contradictions in bioactivity data across studies?

- Factors to Investigate :

- Structural analogs : Compare with compounds like tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate, which may exhibit differing electronic effects due to substituents .

- Assay conditions : Variability in pH, serum content, or incubation time can alter results. Standardize protocols using guidelines like OECD 423 for toxicity studies .

Q. What strategies optimize synthetic yield and purity for scaled-up production?

- Optimization Steps :

Solvent selection : Replace DCM with THF to improve solubility of intermediates.

Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

- Quality Control : Monitor reaction progress via TLC (R ~0.5 in 7:3 hexane/EtOAc) and confirm purity by HPLC (>95%) .

Q. How to assess its environmental persistence and degradation pathways?

- Experimental Framework :

- Hydrolysis studies : Incubate at pH 4, 7, and 9 (25–50°C) and analyze degradation products via LC-MS.

- Photodegradation : Expose to UV light (254 nm) and identify radicals using EPR spectroscopy .

Q. What is its potential role in drug discovery pipelines?

- Applications :

- Prodrug design : The tert-butyl carbamate group serves as a protective moiety for amine functionalities, enabling controlled release in vivo .

- Targeted therapies : Structural motifs (e.g., oxadiazole, chlorobenzyl) suggest activity against proteases or kinases. Validate via kinase profiling panels (e.g., Eurofins DiscoverX) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.